Cas no 2034267-06-4 (N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide)

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide is a synthetic organic compound featuring a dihydropyridinone core linked to a thiophenyl-substituted benzamide moiety. Its structure combines a methoxy-methyl-substituted pyridinone ring with a thiophene-containing aromatic system, offering potential utility in medicinal chemistry and drug discovery. The compound’s hybrid scaffold may confer selective binding properties, making it a candidate for targeting specific biological pathways. Its synthetic versatility allows for further derivatization, enhancing its applicability in structure-activity relationship studies. The presence of both electron-donating and heteroaromatic groups suggests tunable electronic and steric properties, which could be leveraged in the design of novel bioactive molecules.
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide structure
2034267-06-4 structure
Product name:N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
CAS No:2034267-06-4
MF:C20H20N2O3S
MW:368.449403762817
CID:5549025
PubChem ID:91817038

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-thiophen-3-ylbenzamide
    • 2034267-06-4
    • AKOS025323355
    • N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
    • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide
    • F6514-1729
    • Inchi: 1S/C20H20N2O3S/c1-14-11-18(25-2)12-19(23)22(14)9-8-21-20(24)16-5-3-15(4-6-16)17-7-10-26-13-17/h3-7,10-13H,8-9H2,1-2H3,(H,21,24)
    • InChI Key: SSELJBBXNXQLJW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C=CC(=CC=1)C(NCCN1C(C=C(C=C1C)OC)=O)=O

Computed Properties

  • Exact Mass: 368.11946368g/mol
  • Monoisotopic Mass: 368.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 86.9Ų

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6514-1729-30mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
30mg
$119.0 2023-09-08
Life Chemicals
F6514-1729-25mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
25mg
$109.0 2023-09-08
Life Chemicals
F6514-1729-100mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
100mg
$248.0 2023-09-08
Life Chemicals
F6514-1729-2μmol
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6514-1729-5mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
5mg
$69.0 2023-09-08
Life Chemicals
F6514-1729-1mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
1mg
$54.0 2023-09-08
Life Chemicals
F6514-1729-2mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
2mg
$59.0 2023-09-08
Life Chemicals
F6514-1729-75mg
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
75mg
$208.0 2023-09-08
Life Chemicals
F6514-1729-10μmol
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6514-1729-20μmol
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide
2034267-06-4
20μmol
$79.0 2023-09-08

Additional information on N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide

Introduction to N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide (CAS No. 2034267-06-4)

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034267-06-4, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key features that make it particularly interesting for medicinal chemistry applications, including a dihydropyridine core and a thiophene moiety.

The dihydropyridine moiety, specifically 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl, is a well-known pharmacophore that has been extensively studied for its potential biological activities. Dihydropyridines are known for their role in modulating calcium channels, making them relevant in the treatment of cardiovascular diseases. The presence of a methoxy group at the 4-position and a methyl group at the 6-position enhances the compound's solubility and bioavailability, which are critical factors in drug design.

Additionally, the benzamide group in this compound, denoted as 4-(thiophen-3-yl)benzamide, contributes to its pharmacological profile. Thiophene derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The integration of these structural elements into a single molecule suggests that N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-yl)benzamide may exhibit multifaceted therapeutic effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies have indicated that the dihydropyridine core can interact with enzymes and receptors involved in metabolic pathways, while the thiophene ring may enhance binding affinity through hydrophobic interactions. These insights have guided the optimization of analogs to improve potency and selectivity.

In vitro studies have begun to uncover the potential pharmacological effects of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(thiophen-3-y]benzamide. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes associated with inflammation and oxidative stress. The dihydropyridine moiety appears to play a crucial role in modulating these pathways, while the benzamide and thiophene groups contribute to its overall pharmacological profile.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantioselective synthesis, which is essential for developing enantiomerically pure drugs.

The potential applications of N-[2-(4-methoxy--6-methyl--2--oxo--1,2-dihydropyridin--1--yl)ethyl]-4-(thiophen--3--yl)benzamide extend beyond traditional pharmaceuticals. Researchers are investigating its potential use in agrochemicals and specialty chemicals due to its structural versatility. The compound's ability to interact with biological targets suggests that it could be modified to develop novel pesticides or herbicides with improved efficacy and environmental safety.

The development of new drug candidates relies heavily on understanding their interactions at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure-function relationships of this compound. These studies provide valuable insights into how modifications can be made to enhance its therapeutic potential.

The future prospects for N-[2-(4-methoxy--6-methyl--2--oxo--1,2-dihydropyridin--1--yl)ethyl]-4-(thiophen--3--yl)benzamide are promising. Ongoing research aims to explore its mechanism of action in greater detail and to identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials.

In conclusion, N-[2-(4-methoxy--6-methyl--2--oxo--1,2-dihydropyridin--1--yl)ethyl]-4-(thiophen--3-y]benzamide (CAS No. 2034267_06_4) is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical research. Its unique combination of pharmacophores makes it a valuable candidate for further exploration in drug discovery and development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an important role in addressing unmet medical needs.

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